![molecular formula C14H22ClN B1484700 [(4E)-2,2-dimethyl-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride CAS No. 2098157-15-2](/img/structure/B1484700.png)
[(4E)-2,2-dimethyl-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of various pharmaceuticals. Its structure, featuring an amine functional group, is common in many drugs. This group is essential for interactions with biological receptors and is prone to metabolic oxidation processes .
Agrochemical Production
In agrochemistry, the compound’s amine group plays a crucial role. It’s involved in the synthesis of pesticides and herbicides, where its basicity and electronic characteristics are key for the desired biological activity .
Fine Chemicals Manufacturing
The compound is also important in the production of fine chemicals, which require precise and complex chemical structures. Its reactivity can be harnessed to create specialized molecules with high purity .
N-Dealkylation Reactions
N-Dealkylation, a process of removing an N-alkyl group from an amine, is a significant transformation in organic chemistry. This compound can undergo such reactions, providing pathways for creating a wide range of derivatives used in further chemical synthesis .
Drug Metabolite Studies
In drug development, identifying and synthesizing drug metabolites is crucial. This compound can be used to study N-dealkylated metabolites, which are often necessary to understand the metabolism of drugs .
Electrophilic Activation of Amides
The compound can be involved in the direct synthesis of enamides through electrophilic activation of amides. This is a novel approach characterized by a broad substrate scope and is important for creating compounds with potential pharmaceutical applications .
Biochemical Research
In biochemical research, transformations of C-N bonds, like those present in this compound, are extensively studied. Understanding these transformations is vital for developing new drugs and therapies .
Organic Synthesis Methodology
The compound can be used in developing new methods for organic synthesis, such as the direct N-dehydrogenation of amides to enamides. This has implications for creating compounds with enhanced reactivity and stability .
properties
IUPAC Name |
(E)-N,2,2-trimethyl-5-phenylpent-4-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2,12-15-3)11-7-10-13-8-5-4-6-9-13;/h4-10,15H,11-12H2,1-3H3;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELDRZMALAEFF-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC1=CC=CC=C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4E)-2,2-dimethyl-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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